molecular formula C26H39NO4 B2649158 6-Hexadecanoylamido-4-methylumbelliferone CAS No. 99422-73-8

6-Hexadecanoylamido-4-methylumbelliferone

Cat. No. B2649158
CAS RN: 99422-73-8
M. Wt: 429.601
InChI Key: FRYZAPGXJAWDCH-UHFFFAOYSA-N
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Description

6-Hexadecanoylamido-4-methylumbelliferone is an amido-substituted coumarin used for proteomics research .


Molecular Structure Analysis

The molecular formula of 6-Hexadecanoylamido-4-methylumbelliferone is C26H39NO4 . Its molecular weight is 429.6 .


Physical And Chemical Properties Analysis

6-Hexadecanoylamido-4-methylumbelliferone appears as an off-white powder . It should be stored at temperatures between 0 and 8°C .

Scientific Research Applications

Antimicrobial and Anticoagulant Properties

6-Hexadecanoylamido-4-methylumbelliferone shows promise in antimicrobial and anticoagulant applications. A study involving diverse triazoles, isoxazoles, isoxazolines, and aziridines linked to 4-methylumbelliferone revealed that some analogs displayed significant antifungal properties, highlighting the potential of 4-methylumbelliferone derivatives in antimicrobial and anticoagulant research (Zayane et al., 2016).

Diagnostic Assays for Lysosomal Storage Diseases

The compound has been utilized in diagnostic assays, particularly for lysosomal storage diseases. Its derivatives, when used in dried blood spots for enzyme activities measurement, show improved signal output, which is significant for clinical diagnostics (Oemardien et al., 2011).

Antiangiogenic Effects

In cancer research, 4-methylumbelliferone, including its derivatives, has shown antiangiogenic properties. It affects key steps of angiogenesis such as endothelial cell proliferation, adhesion, tube formation, and matrix remodeling, which are crucial in the development of cancer therapies (García-Vilas et al., 2013).

Fluorescent pH Indicator

4-Methylumbelliferone serves as a valuable acid-base fluorescent indicator, beneficial in various biochemical and clinical assays. Its properties, like the high quantum yield and blue shift in acid, make it useful for pH measurement (Chen, 1968).

Monitoring Acid Phosphatase Activity

The compound has been employed in synthesizing substrates for analyzing acid phosphatase activity, proving more effective than traditional substrates. This application is particularly significant in biochemical studies and potential clinical diagnostics (Yang et al., 2008).

Anticancer Properties

Research on 4-methylumbelliferone derivatives has demonstrated significant anticancer activities. Its ability to inhibit hyaluronic acid synthesis and impact various cancer-related pathways makes it a potential candidate for cancer therapy (Lokeshwar et al., 2010).

Multiple Bioactive Targets

Recent studies show that 4-methylumbelliferone has a broad spectrum of effects, influencing various biological pathways and targets. This includes enzymes and transcription factors regulating lipid and carbohydrate metabolism, suggesting its role in managing metabolic disorders (Tsitrina et al., 2023).

Detection of Enzymes in Microorganisms

4-Methylumbelliferone-based substrates are widely used for detecting enzymes in microorganisms like Escherichia coli and Enterococci. This is particularly useful in water testing and environmental monitoring (Perry et al., 2006).

Fluorometric Assays

The compound is used in fluorometric assays for studying enzyme activities in microorganisms. Its ability to release fluorescent compounds upon enzymatic action makes it suitable for various biochemical analyses (Grange, 1978).

Antioxidant Activities

Derivatives of 4-methylumbelliferone have been synthesized and studied for their antioxidant activities. These studies are crucial in understanding the potential therapeutic applications of these compounds in diseases caused by oxidative stress (Al-Majedy et al., 2016).

Future Directions

One of the future directions for 6-Hexadecanoylamido-4-methylumbelliferone is its use in conjunction with other products in the detection of Krabbe Disease .

properties

IUPAC Name

N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28/h17-19,28H,3-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYZAPGXJAWDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hexadecanoylamido-4-methylumbelliferone

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